
Quinapril benzyl ester
Vue d'ensemble
Description
Quinapril benzyl ester is a chemical compound with the molecular formula C32H36N2O5 . It is a white to off-white crystalline solid with good solubility properties. This compound is a prodrug of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Upon administration, it is hydrolyzed in the body to release the active drug, quinapril .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinapril benzyl ester typically involves the esterification of quinapril with benzyl alcohol. One common method includes the reaction of quinapril with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Quinapril benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, this compound is hydrolyzed to quinapril and benzyl alcohol.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Quinapril and benzyl alcohol.
Oxidation: this compound oxide.
Reduction: Alcohol derivatives of this compound.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
Quinapril benzyl ester serves as an intermediate in the synthesis of quinapril hydrochloride, a more active form used in clinical settings. The synthesis process typically involves catalytic hydrogenolysis, where the benzyl ester is converted to quinapril hydrochloride under specific conditions. This method has been shown to yield high purity and good yield of the final product.
Synthesis Process Overview
- Starting Material : Benzyl ester of quinapril hydrochloride
- Catalyst : Palladium on carbon (Pd/C)
- Conditions :
- Pressure: 40 to 150 psi
- Temperature: 10-40 °C
- Yield : Approximately 85.5% with purity around 99.7% .
Analytical Method Development
This compound is utilized in the development of analytical methods for quality control (QC) and validation processes in pharmaceutical manufacturing. Its chemical properties make it suitable for use as a reference standard in various analytical techniques, including chromatography and mass spectrometry.
Key Applications in Analytical Testing
- Method Validation : Ensures that analytical methods produce reliable results.
- Quality Control : Monitors the consistency and quality of pharmaceutical products.
- Reference Standard : Acts as a benchmark for comparison during testing .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Case Study 1: Synthesis Efficiency
A study demonstrated that using this compound in the synthesis of quinapril hydrochloride reduced impurities significantly, with diketopiperazine levels dropping below 0.2%. This efficiency is crucial for producing high-quality pharmaceuticals .
Case Study 2: Impurity Profiling
Research highlighted the role of this compound in identifying process-related impurities during drug formulation. This profiling is essential for ensuring patient safety and drug efficacy .
Mécanisme D'action
Quinapril benzyl ester exerts its effects by being hydrolyzed in the body to release quinapril, which is an ACE inhibitor. Quinapril inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Quinapril also improves endothelial function and has beneficial effects on cardiovascular health .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinapril hydrochloride: Another ester form of quinapril, used for similar therapeutic purposes.
Quinapril ethyl ester: An ester derivative of quinapril with similar pharmacological properties.
Quinapril methyl ester: Another ester form with comparable effects.
Uniqueness
Quinapril benzyl ester is unique due to its specific ester linkage, which influences its hydrolysis rate and bioavailability. Compared to other ester derivatives, this compound may offer different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .
Activité Biologique
Quinapril benzyl ester is a derivative of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from quinapril and is characterized by its ability to inhibit ACE, leading to decreased production of angiotensin II. This results in vasodilation and reduced blood pressure. The compound's structure can be represented as follows:
- Chemical Formula : C₃₂H₃₆N₂O₅
- Molecular Weight : 520.65 g/mol
Quinapril acts as a prodrug, which is converted to its active form, quinaprilat, after administration. The mechanism involves the inhibition of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. The inhibition leads to several biological effects:
- Decreased Blood Pressure : By reducing angiotensin II levels, quinapril decreases vascular resistance.
- Decreased Aldosterone Production : This results in reduced sodium retention and fluid volume.
- Enhanced Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a vasodilator.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : 50-80% after oral administration.
- Peak Plasma Concentration (Tmax) : Less than 1 hour for quinapril; approximately 2.5 hours for quinaprilat.
- Half-life : Approximately 2.3 hours for quinaprilat.
- Protein Binding : About 97% bound to plasma proteins.
Antihypertensive Effects
Research indicates that this compound effectively lowers blood pressure in hypertensive models. A study demonstrated that doses ranging from 10 mg to 80 mg daily significantly reduced systolic and diastolic blood pressure in patients with hypertension .
Cardiovascular Benefits
In addition to its antihypertensive effects, quinapril has been shown to reduce the incidence of ischemic events in patients undergoing coronary artery bypass grafting (CABG) . The compound's ability to improve endothelial function and reduce myocardial oxygen demand contributes to its cardioprotective properties.
Case Studies and Research Findings
- Case Study on Hypertension Management :
- Meta-analysis on ACE Inhibitors :
- In Vitro Studies on Enzyme Inhibition :
Comparative Analysis Table
Property | This compound | Quinapril |
---|---|---|
Chemical Structure | C₃₂H₃₆N₂O₅ | C₂₁H₂₄N₂O₅ |
Bioavailability | 50-80% | 60-80% |
Peak Plasma Concentration | <1 hour | <1 hour |
Half-life | 2.3 hours | 2 hours |
Primary Use | Antihypertensive | Antihypertensive |
Propriétés
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEGBLZLHHGC-OIFPXGRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.